molecular formula C10H8Cl2N4OS2 B5879162 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide

Cat. No. B5879162
M. Wt: 335.2 g/mol
InChI Key: XNADVADQNPIVCC-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide, also known as AD4, is a small molecule that has been extensively studied for its potential therapeutic applications. AD4 is a member of the thiadiazole family, which has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide has been shown to exhibit anti-tumor activity in several cancer cell lines, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide has been studied for its potential use in treating autoimmune diseases, such as multiple sclerosis and lupus, as well as infectious diseases, such as tuberculosis and malaria.

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cancer growth and inflammation. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer invasion and metastasis. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide has been shown to have antioxidant properties and to modulate the levels of reactive oxygen species (ROS) in cells. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide has also been shown to affect the expression of several genes involved in cancer growth and inflammation. In animal studies, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide has been shown to be well-tolerated and to have a low toxicity profile.

Advantages and Limitations for Lab Experiments

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high binding affinity for its target enzymes. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide is also stable and can be easily synthesized in large quantities. However, there are also limitations to using 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide in lab experiments. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, the mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide. One area of research is the development of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide analogs with improved pharmacokinetic properties and increased potency. Another area of research is the identification of the specific enzymes and signaling pathways targeted by 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide. This could lead to the development of more targeted therapies for cancer and inflammation. Additionally, the use of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide in combination with other therapies, such as chemotherapy and radiation, is an area of active research. Finally, the use of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide as a diagnostic tool for cancer and other diseases is an area of potential future research.

Synthesis Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with 3,5-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide has been optimized for high yield and purity, making it suitable for use in biological assays.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4OS2/c11-5-1-6(12)3-7(2-5)14-8(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNADVADQNPIVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide

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